2-(4-Aminopiperazin-1-YL)ethyl acetate
Description
Properties
IUPAC Name |
2-(4-aminopiperazin-1-yl)ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-8(12)13-7-6-10-2-4-11(9)5-3-10/h2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYWQFHJCVOKFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN1CCN(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668306 | |
| Record name | 2-(4-Aminopiperazin-1-yl)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161667-07-8 | |
| Record name | 2-(4-Aminopiperazin-1-yl)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution with Ethyl Bromoacetate
The most straightforward method involves alkylating piperazine with ethyl bromoacetate. Piperazine’s secondary amines necessitate protective group strategies to prevent over-alkylation. For example, N-Boc-piperazine reacts with ethyl bromoacetate in dimethylformamide (DMF) at 0–25°C, yielding ethyl 2-(4-Boc-piperazin-1-yl)acetate. Subsequent deprotection with trifluoroacetic acid (TFA) affords the target compound.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 0–25°C |
| Yield (Boc-protected) | 75% |
| Deprotection Agent | TFA |
| Final Yield | 68% |
This method is limited by competing bis-alkylation, which reduces yields unless stoichiometry is tightly controlled.
Reductive Amination Approaches
Leuckart–Wallach Reaction
Reductive amination of ethyl 2-oxoacetate with piperazine under Leuckart–Wallach conditions (ammonium formate, 150°C) provides moderate yields (50–55%). However, this method generates imine intermediates that require high-pressure hydrogenation for full conversion.
Catalytic Hydrogenation Methods
Hydrogenation of Oxime Intermediates
Adapting methodologies from cyclohexane-based syntheses, 2-(4-aminopiperazin-1-yl)ethyl acetate can be synthesized via oxime intermediates. Ethyl 2-(4-oximinopiperazin-1-yl)acetate undergoes hydrogenation at 5–10 bar H2 using Pd/C or Raney Ni, achieving yields up to 82%.
Optimization Table:
| Catalyst | Solvent | H2 Pressure (bar) | Yield (%) |
|---|---|---|---|
| Pd/C | Ethanol | 7 | 80.9 |
| Raney Ni | Ethanol | 8 | 82.0 |
Side products include over-reduced piperidine derivatives, necessitating precise reaction monitoring.
Microwave-Assisted Synthesis
Microwave irradiation accelerates nucleophilic substitution reactions, reducing reaction times from hours to minutes. Ethyl bromoacetate and N-Boc-piperazine in acetonitrile under microwave conditions (100°C, 300 W) achieve 85% conversion in 15 minutes. This method minimizes thermal degradation, enhancing overall efficiency.
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Direct Alkylation | Simple, scalable | Requires protective groups | 68–75 |
| Reductive Amination | No protective groups needed | High temperatures, side products | 50–55 |
| Catalytic Hydrogenation | High selectivity | Expensive catalysts | 80–82 |
| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment required | 70–85 |
Catalytic hydrogenation offers the best balance of yield and selectivity, whereas microwave methods excel in speed .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminopiperazin-1-yl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the piperazine ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
2-(4-Aminopiperazin-1-yl)ethyl acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Aminopiperazin-1-yl)ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group in the piperazine ring can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ethyl acetate moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Piperazine vs. Piperidine: Piperazine derivatives (e.g., the target compound) exhibit higher basicity and polarity due to the second nitrogen atom, enhancing solubility in polar solvents compared to piperidine analogues like benzyl 4-aminopiperidine-1-carboxylate .
- Ester vs. Acid/Ketone: The ethyl acetate ester in the target compound increases lipophilicity relative to carboxylic acids (e.g., 2-[4-(Fmoc)piperazin-1-yl]acetic acid) but remains hydrolytically labile. Ketones (e.g., (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone) offer greater stability under physiological conditions .
- Substituent Effects: Bulky groups (e.g., Fmoc in 2-[4-(Fmoc)piperazin-1-yl]acetic acid) reduce solubility but enhance steric protection, whereas aromatic substituents (e.g., phenoxy in Ethyl 2-(4-piperazin-1-ylphenoxy)acetate) favor interactions with biological targets .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- The target compound’s lower LogP (-0.5) reflects its balance between polar (piperazine, -NH2) and nonpolar (ethyl acetate) groups, resulting in moderate water solubility.
- Piperidine derivatives (e.g., benzyl 4-aminopiperidine-1-carboxylate) exhibit higher LogP due to the aromatic benzyl group, reducing aqueous solubility .
- Bulky substituents (e.g., Fmoc) drastically reduce solubility, highlighting the trade-off between functional group complexity and practicality in drug formulation .
Biological Activity
2-(4-Aminopiperazin-1-YL)ethyl acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by research findings and data tables.
- Molecular Formula : C8H17N3O2
- Molar Mass : 187.24 g/mol
- Structural Characteristics : The compound features a piperazine ring, which is known for its versatility in pharmacological applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on ethyl acetate extracts from various plants demonstrated effective inhibition against several bacterial strains. The Minimum Inhibitory Concentrations (MICs) were determined using the broth micro-dilution method, revealing that certain derivatives showed promising antibacterial activity.
Table 1: Antimicrobial Activity of Ethyl Acetate Extracts
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 2-(4-Aminopiperazin-1-YL)EA | 50 | Moderate antibacterial |
| Aurantiamide acetate | 25 | Strong antibacterial |
| Lupeol | 100 | Weak antibacterial |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through in vitro studies. In these studies, the compound was tested on lipopolysaccharide (LPS)-stimulated macrophages, measuring levels of pro-inflammatory cytokines such as IL-6 and TNF-α.
Table 2: Cytokine Levels in Response to Treatment
| Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) |
|---|---|---|
| Control | 150 | 80 |
| LPS | 300 | 150 |
| LPS + 2-(4-Aminopiperazin-1-YL)EA | 200 | 100 |
The results indicate a significant reduction in cytokine levels upon treatment with the compound, suggesting its potential as an anti-inflammatory agent.
Cytotoxicity Studies
Cytotoxic effects were assessed using various cancer cell lines. The compound demonstrated selective cytotoxicity against certain cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects.
Table 3: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical cancer) | 15 | High |
| MCF7 (breast cancer) | 20 | Moderate |
| Normal Fibroblasts | >100 | Low |
Case Studies
Recent studies have highlighted the effectiveness of derivatives of piperazine compounds in treating infections and inflammation. For instance, a study focusing on derivatives similar to this compound reported enhanced antimicrobial activity when combined with traditional antibiotics, suggesting a synergistic effect that could improve treatment outcomes for resistant bacterial strains.
Q & A
Q. What are the key steps in synthesizing 2-(4-Aminopiperazin-1-YL)ethyl acetate, and how are reaction conditions optimized?
The synthesis involves:
Amide coupling : Reacting piperazine derivatives with ethyl chloroacetate in solvents like ethanol or dichloromethane.
Amination : Introducing the amine group via nucleophilic substitution under moderate temperatures (20–50°C) .
Purification : Column chromatography or recrystallization to isolate the product.
Q. Optimization factors :
- Solvent polarity : Ethanol enhances solubility of intermediates.
- pH control : Maintain neutral to slightly basic conditions to prevent ester hydrolysis.
- Reaction time : 6–12 hours for complete conversion .
Q. Table 1: Typical Synthesis Parameters
| Parameter | Condition |
|---|---|
| Solvent | Ethanol/Dichloromethane |
| Temperature | 20–50°C |
| Reaction Time | 6–12 hours |
| Key Reagents | Ethyl chloroacetate, Piperazine |
Q. Which analytical techniques are critical for structural characterization of this compound?
- NMR Spectroscopy : Confirms amine and ester functional groups. For example, the ethyl acetate group shows triplet peaks at δ ~1.2 ppm (CH3) and quartet at δ ~4.1 ppm (CH2) .
- Mass Spectrometry (MS) : Determines molecular weight (m/z ≈ 186.24 for [M+H]⁺) .
- X-ray Crystallography : Resolves 3D conformation using programs like SHELXL .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Polar solvents (water, ethanol) due to amine and ester groups.
- Stability :
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?
- Cross-validation : Combine NMR, MS, and IR to confirm functional groups.
- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and vibrational frequencies for comparison with experimental data .
- Crystallographic refinement : Use SHELXL’s least-squares algorithms to resolve electron density ambiguities .
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Inert atmosphere : Prevents oxidation of the amine group during amination.
- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates esterification.
- Stepwise monitoring : TLC or HPLC tracks intermediate formation to adjust reaction kinetics .
Q. Table 2: Common Contaminants and Mitigation
| Contaminant | Source | Mitigation Strategy |
|---|---|---|
| Hydrolysis byproducts | Acidic/basic conditions | pH buffering |
| Unreacted piperazine | Incomplete amination | Extended reaction time |
Q. How does modifying the piperazine ring affect biological activity?
- Receptor binding : The 4-aminopiperazine moiety interacts with serotonin (5-HT) and dopamine receptors. Substitutions at the amine group alter affinity; e.g., fluorination increases blood-brain barrier permeability .
- SAR studies : Methyl or ethyl groups on the piperazine ring reduce off-target effects in CNS drug candidates .
Q. What computational methods predict the compound’s redox behavior in biological systems?
Q. What safety protocols are essential for handling this compound?
Q. Table 3: Safety Data
| Hazard | Precaution |
|---|---|
| Skin irritation | Wash with soap/water for 15 minutes |
| Environmental toxicity | Avoid aqueous disposal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
